molecular formula C16H20N4O4S B118049 4'-Hydroxy Torsemide CAS No. 99300-67-1

4'-Hydroxy Torsemide

Cat. No. B118049
CAS RN: 99300-67-1
M. Wt: 364.4 g/mol
InChI Key: BJCCDWZGWOVSPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

During the process development of torsemide, several process-related substances, including compounds A-E, were synthesized via simple procedures . Compound B was synthesized from 4-hydroxypyridine . A new process for the synthesis of torsemide from 4-(3-methylphenylamino)-3-pyridine-sulphonamide has been proposed .


Molecular Structure Analysis

The molecular formula of Torsemide is C16H20N4O3S . The computational insights into the structure of Torsemide were studied using the DFT-B3LYP technique with 6-31G (d, p) and 6-31++G (d, p) levels .


Chemical Reactions Analysis

Torsemide is extensively bound to plasma protein (> 99%), and very little enters tubular urine via glomerular filtration . Most renal clearance of Torsemide occurs via active secretion of the drug by the proximal tubules into tubular urine .


Physical And Chemical Properties Analysis

Torsemide is a white to off-white crystalline powder . Its molecular weight is 348.42 .

Scientific Research Applications

Pharmacokinetic Modeling and Genetic Polymorphisms

  • Torsemide, a diuretic drug, has been studied for its pharmacokinetic (PK) variability within populations. Genetic polymorphisms, particularly in CYP2C9 and OATP1B1, significantly affect torsemide's pharmacokinetics, suggesting the potential for individualized drug therapy based on genetic profiles (Jeong et al., 2022).

Formulation for Extended Drug Release

  • Research has been conducted on formulating extended-release pellets of torsemide. These formulations show potential for improving patient compliance by extending drug release up to 24 hours, indicating their use in more efficient drug delivery systems (Karra, 2018).

Pharmacodynamics in Various Populations

  • The pharmacodynamics (PD) of torsemide has been explored through physiologically based PK-PD modeling, highlighting the importance of considering different patient groups and CYP2C9 genetic polymorphisms in clinical therapy settings (Jeong et al., 2022).

Corrosion Inhibition Research

  • Torsemide has been studied as a corrosion inhibitor for mild steel in hydrochloric acid medium. It demonstrated higher inhibition efficiencies compared to furosemide, indicating its potential application in industrial settings (Kumar & Karthikeyan, 2013).

Analytical Methods for Torsemide

  • Various analytical methods, including derivative spectrophotometric methods, have been developed for the analysis of torsemide in pharmaceutical forms. These methods are crucial for ensuring the quality and stability of torsemide in pharmaceutical preparations (Kamil et al., 2020).

Safety And Hazards

Torsemide can cause serious eye irritation . Significant adverse events include electrolyte abnormalities, photosensitive reactions, and hypotension .

Future Directions

Pharmacokinetic (PK) and pharmacodynamic (PD) simulations of Torsemide for various population groups and exposure scenarios were performed through human-scale physiologically-based PK-PD (PBPK-PD) modeling of Torsemide . This study suggested that it is very important to consider disease groups in the setting of Torsemide clinical therapy .

properties

IUPAC Name

1-[4-(4-hydroxy-3-methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-10(2)18-16(22)20-25(23,24)15-9-17-7-6-13(15)19-12-4-5-14(21)11(3)8-12/h4-10,21H,1-3H3,(H,17,19)(H2,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCCDWZGWOVSPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635356
Record name 4-(4-Hydroxy-3-methylanilino)-N-[(propan-2-yl)carbamoyl]pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxy Torsemide

CAS RN

99300-67-1
Record name 4-(4-Hydroxy-3-methylanilino)-N-[(propan-2-yl)carbamoyl]pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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